molecular formula C9H18O3 B14721299 2-Methoxyethyl 2-ethylbutanoate CAS No. 6314-86-9

2-Methoxyethyl 2-ethylbutanoate

Cat. No.: B14721299
CAS No.: 6314-86-9
M. Wt: 174.24 g/mol
InChI Key: UOEOXGZTRQONHK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its unique chemical structure, which includes a methoxyethyl group and an ethylbutanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl 2-ethylbutanoate can be synthesized through the esterification of 2-ethylbutanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification. This method includes adding 2-ethylbutanoic acid and 2-methoxyethanol into an esterification kettle with a catalyst like p-toluenesulfonic acid. The mixture is refluxed, and the ester is continuously separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-ethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethylbutanoic acid and 2-methoxyethanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products

    Hydrolysis: 2-ethylbutanoic acid and 2-methoxyethanol.

    Transesterification: A different ester and an alcohol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Methoxyethyl 2-ethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-ethylbutanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis process is crucial for the compound’s role in drug delivery, where it can release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

2-Methoxyethyl 2-ethylbutanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific methoxyethyl and ethylbutanoate groups, which confer distinct chemical and physical properties .

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6314-86-9

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-methoxyethyl 2-ethylbutanoate

InChI

InChI=1S/C9H18O3/c1-4-8(5-2)9(10)12-7-6-11-3/h8H,4-7H2,1-3H3

InChI Key

UOEOXGZTRQONHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCCOC

Origin of Product

United States

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